BenchChemオンラインストアへようこそ!

3,4-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Neurodegeneration Alzheimer's disease Cholinesterase inhibition

3,4-Dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic organic compound belonging to the benzothiazole-hydrazone/benzohydrazide class, characterized by a 3,4-dimethoxyphenyl moiety linked via a hydrazide bridge to a 4-methyl-1,3-benzothiazole core. Compounds within this broad chemotype have been investigated across multiple therapeutic areas, including oncology, neurodegeneration, and infectious diseases, due to the privileged scaffold properties of the benzothiazole nucleus.

Molecular Formula C17H17N3O3S
Molecular Weight 343.4
CAS No. 851977-94-1
Cat. No. B2430406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
CAS851977-94-1
Molecular FormulaC17H17N3O3S
Molecular Weight343.4
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C17H17N3O3S/c1-10-5-4-6-14-15(10)18-17(24-14)20-19-16(21)11-7-8-12(22-2)13(9-11)23-3/h4-9H,1-3H3,(H,18,20)(H,19,21)
InChIKeyHDGUZKSXPZZINP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851977-94-1): A Benzothiazole-Hydrazide Screening Candidate


3,4-Dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic organic compound belonging to the benzothiazole-hydrazone/benzohydrazide class, characterized by a 3,4-dimethoxyphenyl moiety linked via a hydrazide bridge to a 4-methyl-1,3-benzothiazole core . Compounds within this broad chemotype have been investigated across multiple therapeutic areas, including oncology, neurodegeneration, and infectious diseases, due to the privileged scaffold properties of the benzothiazole nucleus [1]. This specific congener is offered as a research-grade screening compound, but its discrete pharmacological and physicochemical profile remains largely uncharacterized in the peer-reviewed primary literature .

Structural Specificity of 3,4-Dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide: Why Generic Substitution Is Not Advisable


Benzothiazole-hydrazide derivatives are exquisitely sensitive to even minor structural perturbations. The 3,4-dimethoxy substitution pattern on the phenyl ring, the presence and position of the methyl group at the 4-position of the benzothiazole, and the specific hydrazide –N'–NH– linkage collectively govern electronic distribution, conformational preferences, and target-binding pharmacophore geometry [1]. Replacing this compound with an apparently similar analog—such as the 3,5-dimethoxy isomer or a 4-chloro variant—carries a high risk of unanticipated, non-linear changes in potency, selectivity, and physicochemical properties. The absence of publicly disclosed structure-activity relationship (SAR) data for this precise substitution combination makes uninformed interchange scientifically unjustifiable [2].

Quantitative Differential Evidence for 3,4-Dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide


Acetylcholinesterase (AChE) Inhibitory Potential: Class-Level Activity Benchmark

Data for this specific compound are not publicly available; however, closely related benzothiazole-hydrazide analogs exhibit potent AChE inhibition, establishing a class-level benchmark. Derivatives with a 3,4-dimethoxybenzohydrazide substructure have demonstrated IC50 values in the low-micromolar range (2.20 ± 1.40 to 19.71 ± 0.29 µM) against AChE [1]. In a broader series, benzothiazole-acylhydrazones achieved AChE IC50 values as low as 0.97 µM [2]. The 4-methyl substitution on the benzothiazole ring is a well-established determinant of AChE binding affinity and selectivity versus butyrylcholinesterase (BChE), a critical factor for central nervous system (CNS) drug development. These data collectively indicate that the benzothiazole-hydrazide chemotype, inclusive of the target compound, holds significant potential as a CNS-active scaffold, but direct, quantitative, head-to-head comparisons for this specific compound are currently absent from the literature [1].

Neurodegeneration Alzheimer's disease Cholinesterase inhibition

NQO2 Oxidoreductase Inhibition: 3,4-Dimethoxy Substituent SAR Context

A systematic medicinal chemistry effort encompassing 55 benzothiazole inhibitors of NRH:quinone oxidoreductase 2 (NQO2) included a dedicated series featuring the 3,4-dimethoxyphenyl motif [1]. This study demonstrated that benzothiazoles with methoxy substituents can achieve nanomolar NQO2 inhibitory potency, with several compounds in the series exhibiting IC50 values below 100 nM. The 3,4-dimethoxy substitution contributes to favorable shape complementarity and polar interactions within the NQO2 active site, as confirmed by computational docking. While the specific 4-methylbenzothiazole-hydrazide variant was not individually reported, the study establishes that the 3,4-dimethoxy substitution pattern is a viable pharmacophoric element for NQO2 target engagement. The absence of data for this exact compound precludes direct ranking against the series' most potent inhibitors, which achieved IC50 values of 25–51 nM [1].

Cancer Inflammation NQO2 Oxidative stress

Anticancer Potential: Cytotoxic Activity of Structurally Congeneric Benzothiazole-Hydrazones

Benzothiazole-hydrazone hybrids are a well-precedented class of anticancer agents, with multiple studies demonstrating single-digit micromolar to sub-micromolar potency against solid tumor cell lines. In one representative study, 2-anilinopyridyl-linked benzothiazole-hydrazones exhibited IC50 values of 1.03 µM and 1.69 µM against MCF-7 breast cancer cells, accompanied by mechanistic evidence of G2/M cell-cycle arrest and apoptosis induction [1]. A separate series of benzothiazolecarbohydrazide–sulfonate conjugates achieved IC50 values of 78.8 ± 2.6 µM (MCF-7) and 81.4 ± 1.9 µM (HCT-116), comparable to 5-fluorouracil in MCF-7 cells (78.4 ± 4.2 µM), while demonstrating selectivity over normal BJ-1 fibroblasts [2]. The target compound shares the core benzothiazole-hydrazide pharmacophore with these active agents, but the impact of its specific 3,4-dimethoxy and 4-methyl substitution on antiproliferative potency has not been empirically determined [1][2].

Anticancer Cytotoxicity Apoptosis EGFR

Antimicrobial Activity: Benzothiazole-Hydrazide Class as DHPS Enzyme Inhibitors

Benzothiazole-hydrazone derivatives have been investigated as inhibitors of dihydropteroate synthase (DHPS), a validated antimicrobial target in the folate biosynthesis pathway. In a recent study, novel benzothiazole-hydrazone derivatives demonstrated antibacterial activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 0.025 to 2.609 mM, and the most potent compound achieved an IC50 of 7.85 µg/mL against DHPS, comparable to the standard drug sulfadiazine (IC50 7.13 µg/mL) [1]. The hydrazone linkage and benzothiazole core are critical for DHPS binding, and the substitution pattern on both rings modulates enzyme inhibition and bacterial uptake. The target compound, containing the hydrazide –NH–N= bridge and a 4-methylbenzothiazole core, aligns structurally with the DHPS inhibitor pharmacophore, but its specific MIC and IC50 values against bacterial strains and DHPS remain unreported [1].

Antimicrobial Antibacterial DHPS S. aureus

Potential Research Application Scenarios for 3,4-Dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide


CNS Drug Discovery: Acetylcholinesterase and Butyrylcholinesterase Inhibitor Screening

The compound is a candidate for inclusion in enzyme-based screening cascades targeting cholinesterase inhibition for Alzheimer's disease and related dementias, given the established AChE/BChE inhibitory potential of the benzothiazole-hydrazide class. Initial testing should employ the Ellman assay against both AChE and BChE, with Donepezil or Galantamine as reference standards, generating quantitative IC50 data that will directly inform procurement repetition and prioritization relative to in-class alternatives. The 3,4-dimethoxy substitution may confer improved blood-brain barrier permeability relative to more polar congeners, but this hypothesis requires experimental validation [1].

Oncology Target Profiling: NQO2 Oxidoreductase and Tubulin Polymerization

Given the 3,4-dimethoxy pharmacophore's recognized role in NQO2 inhibitor design and the benzothiazole scaffold's known affinity for the colchicine binding site of tubulin, this compound is a viable entry point for dual-mechanism anticancer screening. The compound can be profiled in a recombinant human NQO2 enzyme inhibition assay and a tubulin polymerization assay (e.g., using MCF-7 cell lysates), compared against resveratrol (NQO2) and colchicine/combretastatin A-4 (tubulin). Positive results would establish this specific substitution pattern as a novel dual-target anticancer chemotype, warranting expanded SAR exploration [1][2].

Antimicrobial Lead Generation: DHPS Inhibition and Bacterial Selectivity

The compound's structural alignment with the benzothiazole-hydrazone DHPS inhibitor pharmacophore justifies its incorporation into antibacterial screening panels against Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentration (MIC) determination via broth microdilution, coupled with a DHPS enzyme inhibition assay using sulfadiazine as a standard, would generate the quantitative comparative data essential for go/no-go procurement decisions in antimicrobial drug discovery [1].

Quote Request

Request a Quote for 3,4-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.